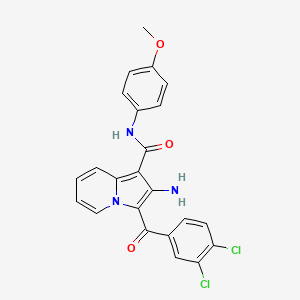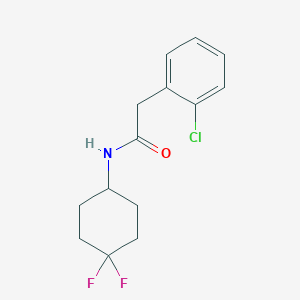
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names (such as common names or synonyms), the type of compound (organic, inorganic, etc.), and its uses or applications.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and steps involved in the synthesis. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure. Techniques used for this analysis may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions. It may also discuss the kinetics and thermodynamics of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Environmental Impact and Degradation of Chlorophenols
Chlorophenols (CPs), which share a part of the chemical structure with the compound , have been extensively studied for their environmental impact and degradation pathways. CPs are identified as major precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). These compounds are products of incomplete combustion and can be generated through several pathways, such as oxidative conversion or hydrolysis of chlorobenzene, de novo synthesis, or decomposition combined with chlorination of selected polycyclic aromatic hydrocarbons (PAHs). Research suggests a unified pathway for CP formation in de novo synthesis and precursor routes, highlighting the importance of understanding these compounds' behavior in environmental and industrial contexts (Peng et al., 2016).
Toxic Effects and Mechanisms in Aquatic Life
The toxic effects of CPs and their mechanisms have been investigated, particularly in aquatic life. CPs can accumulate in organs, tissues, and cells through food chains, leading to acute and chronic toxic effects on aquatic organisms. Studies review CP toxicity, emphasizing oxidative stress induction, immune system alteration, endocrine function disruption, and apoptosis induction pathways. This research underscores the need for comprehensive understanding of CPs and related compounds' toxicological profiles to protect aquatic ecosystems and public health (Ge et al., 2017).
Treatment and Biodegradation Strategies
Efforts to treat and degrade chlorophenols and related compounds in wastewater highlight the challenges and opportunities in managing these pollutants. Techniques such as biological processes, activated carbon adsorption, and advanced oxidation processes have been evaluated for their efficacy in removing CPs from contaminated water sources. These studies contribute to the development of effective strategies for mitigating the environmental impact of CPs and similar compounds, ensuring water quality and ecosystem health (Gunawardana et al., 2011).
Safety And Hazards
This involves the study of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. It may also discuss safety precautions and handling procedures.
Orientations Futures
This involves the potential future research directions for the compound, such as new synthesis methods, new applications, or new studies on its properties or effects.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c15-12-4-2-1-3-10(12)9-13(19)18-11-5-7-14(16,17)8-6-11/h1-4,11H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWDYNSOWNMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

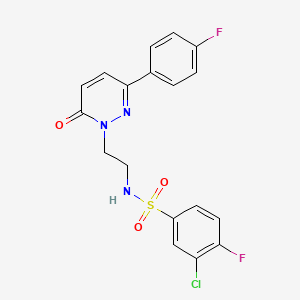
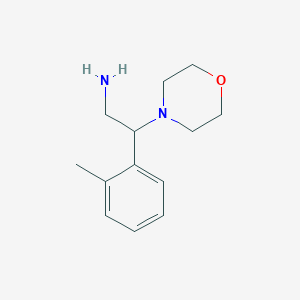
![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)
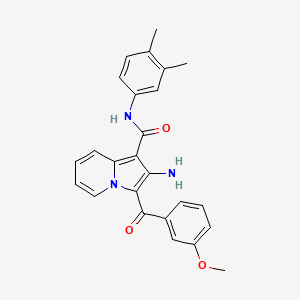
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)
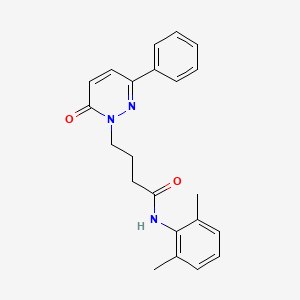
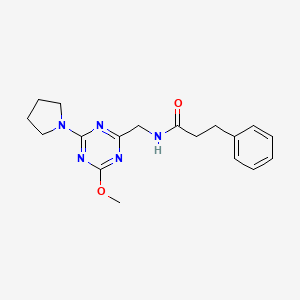
![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)
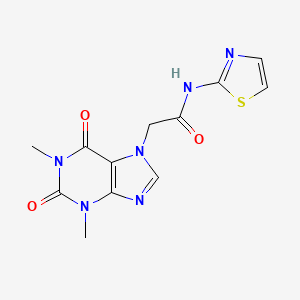
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
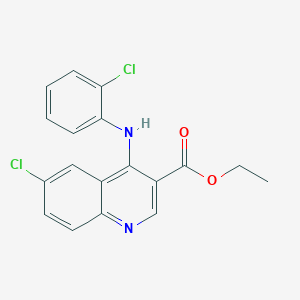
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)
